N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Description

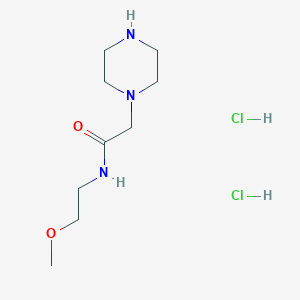

N-(2-Methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a synthetic compound featuring a piperazine core linked to an acetamide group substituted with a 2-methoxyethyl moiety. The dihydrochloride salt enhances its water solubility, a critical factor for bioavailability in pharmaceutical applications. Piperazine-acetamide derivatives are widely explored due to their versatility in drug design, with substituents on the acetamide nitrogen and piperazine ring significantly influencing biological activity and physicochemical properties.

Properties

Molecular Formula |

C9H21Cl2N3O2 |

|---|---|

Molecular Weight |

274.19 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide;dihydrochloride |

InChI |

InChI=1S/C9H19N3O2.2ClH/c1-14-7-4-11-9(13)8-12-5-2-10-3-6-12;;/h10H,2-8H2,1H3,(H,11,13);2*1H |

InChI Key |

VZEWBLSJSHWVIM-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)CN1CCNCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of piperazine with 2-chloro-N-(2-methoxyethyl)acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide N-oxide, while reduction may yield N-(2-methoxyethyl)-2-(piperazin-1-yl)ethanamine.

Scientific Research Applications

N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Acetamides with Aromatic Substituents

Compounds such as N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (, Compound 12) and 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride () demonstrate the impact of aromatic substituents. Key differences include:

- Melting Points : Aromatic derivatives exhibit higher melting points (e.g., 282–283°C for Compound 12) compared to aliphatic analogs, reflecting stronger crystal lattice interactions .

- Biological Activity : Anticonvulsant activity is prominent in chlorophenyl-substituted analogs, while antimicrobial activity is observed in compounds with heterocyclic sulfonyl groups (e.g., benzo[d]thiazole in ) .

Piperazine-Acetamides with Heterocyclic Substituents

Thiazole and oxazole derivatives, such as N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (, Compound 13), highlight the role of heterocycles:

- Polarity : Thiazole rings introduce polarity, improving solubility and MMP inhibitory activity .

- Molecular Weight : These compounds have higher molecular weights (e.g., 422.54 g/mol for Compound 13) due to bulky substituents, which may affect pharmacokinetics .

Methoxyethyl-Substituted Analogs

Goxalapladib (), containing a 1-(2-methoxyethyl)-piperidinyl group, shares structural similarities with the target compound:

- Solubility : The methoxyethyl group enhances aqueous solubility, critical for oral bioavailability.

- Therapeutic Application : Goxalapladib targets atherosclerosis, suggesting that the methoxyethyl substituent may favor cardiovascular applications .

Dihydrochloride Salts vs. Free Bases

Dihydrochloride salts, like N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (), exhibit:

- Improved Stability : Salt forms reduce hygroscopicity and enhance shelf life.

- Higher Melting Points : Dihydrochloride salts generally melt at 250–300°C, aiding in purification and formulation .

Physicochemical and Pharmacological Data Comparison

Key Structural-Activity Relationships (SAR)

- Piperazine Core : Essential for binding to receptors (e.g., serotonin or dopamine receptors) due to its conformational flexibility .

- Methoxyethyl Group : Enhances solubility and may reduce toxicity compared to aromatic substituents .

- Chlorophenyl Groups : Increase lipophilicity and CNS penetration, favoring anticonvulsant activity .

Biological Activity

N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C9H21Cl2N3O2

- Molecular Weight : 274.19 g/mol

- CAS Number : 2613382-82-2

- SMILES Notation : Cl.Cl.COCCNC(=O)CN1CCNCC1

These properties suggest that the compound may exhibit significant solubility and interaction capabilities with biological targets due to the presence of piperazine and methoxyethyl groups.

Research indicates that this compound may act as an inhibitor of certain enzymes related to the Wnt signaling pathway. The Wnt pathway is crucial for various cellular processes, including cell proliferation and differentiation. Inhibition of this pathway has implications in cancer treatment, making this compound a candidate for further investigation in oncological therapies .

2. Structure-Activity Relationship (SAR)

Studies have shown that modifications to the piperazine ring and acetamide moiety can significantly influence the biological activity of related compounds. For instance, variations in substituents on the piperazine ring can enhance potency against specific targets such as tankyrases, which are implicated in Wnt signaling-related disorders .

| Compound Modification | Effect on Activity |

|---|---|

| Addition of methoxyethyl group | Increased solubility and potential bioavailability |

| Variations in piperazine substituents | Altered inhibitory potency against tankyrases |

3. Pharmacological Effects

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on enzymes involved in lipid metabolism, suggesting potential applications in metabolic disorders . Furthermore, its ability to modulate neurotransmitter levels positions it as a candidate for treating neurodegenerative diseases.

Case Study 1: Cancer Treatment Potential

A study explored the effects of this compound on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in various cancer types, particularly those associated with aberrant Wnt signaling pathways. The IC50 values indicated promising efficacy, warranting further investigation into its mechanism and potential clinical applications.

Case Study 2: Neuropharmacological Applications

Another research effort assessed the compound's impact on neurotransmitter systems. Results showed that it could modulate levels of acetylcholine and other neurotransmitters in neuronal cultures, suggesting its utility in treating conditions like Alzheimer's disease or other cognitive impairments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.